9-Chloroacridine-4-carbonyl chloride
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Overview
Description
9-Chloroacridine-4-carbonyl chloride is a derivative of acridine, a heterocyclic compound containing nitrogen Acridine derivatives have been extensively studied due to their broad range of biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloroacridine-4-carbonyl chloride typically involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3) . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 9-Chloroacridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of amides.
Condensation Reactions: It can react with phenols to form phenoxy derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, phenols
Catalysts: Triethylamine, ethyl chloroformate
Solvents: Dichloromethane, acetonitrile
Major Products:
Amides: Formed by the reaction with amines
Phenoxy Derivatives: Formed by the reaction with phenols
Scientific Research Applications
9-Chloroacridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various acridine derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and fluorescent materials.
Mechanism of Action
The primary mechanism of action of 9-chloroacridine-4-carbonyl chloride involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Proflavine: Another acridine derivative with similar antibacterial properties.
Amsacrine: An anticancer drug that also intercalates into DNA.
Uniqueness: 9-Chloroacridine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives with various nucleophiles makes it a versatile intermediate in synthetic chemistry.
Biological Activity
9-Chloroacridine-4-carbonyl chloride is a derivative of acridine known for its potential biological activities, particularly in cancer research. This compound has garnered attention due to its ability to interact with DNA and inhibit various cellular processes, making it a candidate for developing anticancer agents. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves chlorination reactions using thionyl chloride or phosphorus oxychloride. The process yields the acid chloride, which can be further reacted with amines to form more complex derivatives. For instance, the reaction of this compound with N,N-dimethylethylenediamine in anhydrous conditions results in the formation of various acridine derivatives with promising biological activities .
Anticancer Properties
This compound and its derivatives have been evaluated for their anticancer properties through various assays. Notably, studies have demonstrated their effectiveness against several cancer cell lines, including:
- Lung Cancer (A-549)
- Cervical Cancer (HeLa)
In vitro assays such as the MTT assay have shown that certain derivatives exhibit significant cytotoxicity. For example, specific compounds derived from this compound displayed half-maximal inhibitory concentration (CTC50) values as low as 47.50 µg/ml against HeLa cells .
The mechanism through which this compound exerts its biological effects primarily involves:
- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting normal DNA function.
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Apoptotic Pathways : Studies indicate that these compounds may induce apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Data Tables
Compound | Cell Line | CTC50 (µg/ml) | Mechanism of Action |
---|---|---|---|
9-Chloroacridine Derivative A | HeLa | 47.50 | DNA Intercalation, Topoisomerase Inhibition |
9-Chloroacridine Derivative B | A-549 | 100 | DNA Intercalation |
Case Studies
- Evaluation of Antitumor Activity : In a study evaluating various acridine derivatives, it was found that some compounds derived from this compound significantly inhibited the proliferation of A-549 lung carcinoma cells at concentrations as low as 4.25×10−6M .
- Mechanistic Insights : Another study utilized flow cytometry and fluorescence microscopy to analyze the localization and content of acridine derivatives within cells, confirming their ability to alter cell physiology and improve antiproliferative activity .
Properties
CAS No. |
89459-22-3 |
---|---|
Molecular Formula |
C14H7Cl2NO |
Molecular Weight |
276.1 g/mol |
IUPAC Name |
9-chloroacridine-4-carbonyl chloride |
InChI |
InChI=1S/C14H7Cl2NO/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H |
InChI Key |
IGUDMCLDNOIOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)Cl)Cl |
Origin of Product |
United States |
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